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molecular formula C10H14ClNO3 B1297293 Ethyl 2-(3-aminophenoxy)acetate CAS No. 5544-78-5

Ethyl 2-(3-aminophenoxy)acetate

Cat. No. B1297293
M. Wt: 231.67 g/mol
InChI Key: REIKFBSNZOQHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486962B2

Procedure details

A solution of (3-nitrophenoxy)-acetic acid ethyl ester (500 mg, 2.22 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C (50 mg) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to yield a residue which was purified over neutral alumina using ethyl acetate-hexane to give (3-amino-phenoxy)-acetic acid ethyl ester (330 mg, 77%) as oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(COC1=CC(=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a residue which
CUSTOM
Type
CUSTOM
Details
was purified over neutral alumina

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC(=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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